molecular formula C11H9NO2 B12106818 3-Phenyl-pyridine-2,6-diol

3-Phenyl-pyridine-2,6-diol

Cat. No.: B12106818
M. Wt: 187.19 g/mol
InChI Key: JTXRCERIDLOGDK-UHFFFAOYSA-N
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Description

3-Phenyl-pyridine-2,6-diol is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a phenyl group at the 3-position and hydroxyl groups at the 2- and 6-positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-pyridine-2,6-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenylpyridine with suitable oxidizing agents to introduce the hydroxyl groups at the 2- and 6-positions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-pyridine-2,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted phenyl-pyridine compounds .

Scientific Research Applications

3-Phenyl-pyridine-2,6-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-pyridine-2,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 2-Phenyl-pyridine-3,5-diol
  • 3-Phenyl-pyridine-4,6-diol
  • 2,6-Diphenyl-pyridine

Comparison: 3-Phenyl-pyridine-2,6-diol is unique due to the specific positioning of the hydroxyl groups, which significantly influences its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it suitable for specific applications in research and industry .

Biological Activity

3-Phenyl-pyridine-2,6-diol is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article will explore the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted at the 2 and 6 positions with hydroxyl groups and a phenyl group at the 3 position. Its chemical structure can be represented as follows:

C12H11NO2\text{C}_{12}\text{H}_{11}\text{N}\text{O}_2

This structure contributes to its ability to interact with various biological targets.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study evaluated its effects on K562 (chronic myeloid leukemia) cells and found that treatment with this compound led to:

  • Induction of Apoptosis : The compound activates caspase-9 and induces cleavage of poly(ADP-ribose) polymerase (PARP-1), which are markers of apoptosis .
  • Reduction in Proliferation : Flow cytometry analysis indicated a decrease in the proportion of BrdU-positive cells, suggesting that the compound effectively inhibits cell proliferation .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
K56210Induction of apoptosis via caspase activation
MCF-715Inhibition of DNA replication (PCNA reduction)
MV4-1112Cell cycle arrest and apoptosis induction

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity. It has been tested against several bacterial strains, demonstrating effectiveness comparable to established antibiotics. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymes.

Case Studies

  • K562 Leukemia Model :
    • In a controlled study, K562 cells were treated with varying concentrations of this compound. Results showed a significant decrease in cell viability after 48 hours, correlating with increased levels of apoptotic markers .
  • Antimicrobial Efficacy :
    • A series of experiments assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, indicating strong potential as an antibacterial agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. Variations in substituents on the pyridine ring significantly affect its potency:

  • Hydroxyl Substituents : The presence of hydroxyl groups at positions 2 and 6 enhances solubility and facilitates hydrogen bonding with biological targets.
  • Phenyl Group : The phenyl substitution at position 3 contributes to lipophilicity, allowing better membrane penetration.

Table 2: Structure-Activity Relationship Insights

Substituent PositionSubstituent TypeActivity Impact
2HydroxylIncreased solubility
3PhenylEnhanced membrane penetration
6HydroxylImproved binding affinity

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

6-hydroxy-5-phenyl-1H-pyridin-2-one

InChI

InChI=1S/C11H9NO2/c13-10-7-6-9(11(14)12-10)8-4-2-1-3-5-8/h1-7H,(H2,12,13,14)

InChI Key

JTXRCERIDLOGDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=O)C=C2)O

Origin of Product

United States

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